molecular formula C15H13FN4O2S B12137173 N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12137173
M. Wt: 332.4 g/mol
InChI Key: BYFPWXIRMQSSOJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule belonging to the class of 1,2,4-triazole derivatives, a scaffold renowned for its extensive pharmacological applications. This compound is provided as a high-purity chemical for non-clinical research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary applications. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The specific structure of this compound, which incorporates a 2-fluorophenyl acetamide group and a furan-substituted triazole ring linked by a sulfanyl bridge, is designed for exploration in multiple research areas. Primarily, its structural analogs exhibit significant potential in antimicrobial research, particularly as inhibitors of fungal cytochrome P450 enzymes like lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Furthermore, the 1,2,4-triazole pharmacophore is frequently investigated for its antitumor properties, with mechanisms potentially involving interaction with various enzymatic targets responsible for cell proliferation . Researchers value this compound for its well-defined molecular structure, which allows for structure-activity relationship (SAR) studies. The presence of the fluorine atom on the phenyl ring can influence electron distribution, lipophilicity, and bioavailability, while the furan and triazole rings contribute to hydrogen bonding and dipole interactions with biological receptors . This makes it a valuable intermediate or lead compound in drug discovery platforms aimed at developing novel antimicrobial, anticancer, or anti-inflammatory agents.

Properties

Molecular Formula

C15H13FN4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H13FN4O2S/c1-20-14(12-7-4-8-22-12)18-19-15(20)23-9-13(21)17-11-6-3-2-5-10(11)16/h2-8H,9H2,1H3,(H,17,21)

InChI Key

BYFPWXIRMQSSOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate precursor.

    Introduction of the furan ring: This step might involve a coupling reaction using a furan derivative.

    Attachment of the fluorophenyl group: This can be done via a nucleophilic substitution reaction.

    Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the sulfanyl group can be oxidized under appropriate conditions.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield different triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C19H19FN4O3S
  • Molecular Weight : 396.45 g/mol
  • IUPAC Name : N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • SMILES Notation : O=C(CSc1nnc(-c2ccco2)n1-c(cc1)ccc1F)NCC1OCCC1

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. Triazole derivatives have been widely studied for their efficacy against various bacterial and fungal pathogens. The unique structure of this compound may enhance its interaction with microbial enzymes or receptors, leading to effective inhibition of pathogen growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species, suggesting that modifications in the triazole structure can lead to enhanced potency against resistant strains.

2. Anti-inflammatory Properties

Compounds containing triazole rings have been recognized for their anti-inflammatory effects. The incorporation of furan and fluorophenyl groups may contribute to the modulation of inflammatory pathways.

Research Insight : A recent investigation highlighted that triazole-based compounds could inhibit pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Biological Activities

1. Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease processes. For example, its structural features suggest potential activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain pathways.

Table 1: Enzyme Inhibition Activity of Triazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Compound ACOX10
Compound BLOX15
N-(2-fluorophenyl)-...COX/LOXTBDCurrent Study

Therapeutic Potential

1. Cancer Treatment

The unique pharmacophore of this compound positions it as a candidate for cancer therapy. Triazole compounds have been shown to possess cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Clinical Implications : Research has indicated that modifications in the triazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Triazole-Sulfanyl-Acetamide Backbone

The compound shares structural homology with several triazole-sulfanyl-acetamide derivatives, differing primarily in substituents on the triazole and aryl groups. Key analogues include:

Compound Name Substituents Biological Activity Key Findings Reference
ZVT 4-fluorophenoxyethyl sulfanyl, 4-methyl-4H-1,2,4-triazol-3-yl MtPanK inhibitor Standard inhibitor for mycobacterial pantothenate kinase; IC₅₀ values in low micromolar range.
VUAA-1 4-ethylphenyl, pyridin-3-yl Orco agonist Potent agonist of insect odorant receptors; EC₅₀ ~1.2 µM.
OLC-12 4-isopropylphenyl, pyridin-4-yl Orco agonist Improved stability over VUAA-1; used in mosquito oviposition studies.
Tryfuzol® 5-(furan-2-yl), 4-phenyl Immunomodulatory Exhibits antioxidant and hepatoprotective effects in vivo.
KA3 (from Rajurkar et al.) Pyridin-4-yl, electron-withdrawing aryl Antimicrobial MIC: 12.5 µg/mL against S. aureus; enhanced by chloro substituents.

Key Structural Insights :

  • Furan vs.
  • Fluorophenyl vs. Chlorophenyl/Trifluoromethyl : The 2-fluorophenyl group offers moderate electronegativity and lipophilicity, balancing solubility and membrane permeability. Chloro- or trifluoromethyl-substituted analogues (e.g., ) exhibit higher logP values, favoring CNS penetration but increasing cytotoxicity risks .

Biological Activity

N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that incorporates a fluorinated phenyl group, a furan ring, and a triazole moiety. This unique structure positions it as a potential candidate for various biological applications, particularly in pharmacology. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C15H13FN4O2SC_{15}H_{13}FN_4O_2S, and it features distinct functional groups that contribute to its biological properties.

Properties

PropertyValue
Molecular Weight336.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Safety ProfileIrritant (Laboratory Chemical Safety Summary)

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole ring is known for its role in inhibiting enzymes involved in various metabolic pathways. For instance, compounds with triazole structures have demonstrated antifungal and antibacterial properties by targeting fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial effects of triazole derivatives:

  • Antifungal Activity : Triazole compounds exhibit significant antifungal properties against various strains. For example, derivatives have shown higher potency against Aspergillus species compared to traditional antifungals .
  • Antibacterial Activity : The compound's structural components suggest potential efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported that similar triazole derivatives possess MIC values lower than standard antibiotics like vancomycin and ciprofloxacin .

1. Antifungal Efficacy

A study evaluated various triazole derivatives for their antifungal activity against Gibberella species. The results indicated that certain modifications in the triazole structure significantly enhanced antifungal potency (MIC values ranging from 0.01 to 0.27 μmol/mL) .

2. Anticancer Properties

Research involving fluorinated triazoles has shown promising results in antiproliferative assays against breast and colon cancer cell lines. Compounds similar to this compound exhibited IC50 values indicating significant inhibition of cancer cell proliferation .

3. Anti-inflammatory Potential

Triazole derivatives have been investigated for their anti-inflammatory properties. A study highlighted that certain compounds reduced inflammation markers in vitro, suggesting a mechanism that could be explored for therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can often be correlated with their structural features:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Furan Ring : The incorporation of furan rings has been associated with increased biological activity due to their ability to participate in π-stacking interactions with target proteins.
  • Substituents on the Triazole : Modifications on the triazole ring can significantly alter the compound's potency and selectivity against specific pathogens or cancer cells .

Q & A

Q. How do formulation strategies (e.g., nanoencapsulation) enhance therapeutic efficacy?

  • Advanced Methods :
  • Liposomal Encapsulation : Increases solubility and prolongs circulation time.
  • Polymeric Nanoparticles : PLGA-based carriers enable targeted delivery to inflamed tissues.
  • Evaluation : Compare in vivo efficacy (edema reduction) and biodistribution using radiolabeled compounds .

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